N-(2-phenylpropyl)cyclopentanamine
Description
N-(2-Phenylpropyl)cyclopentanamine is a synthetic amine derivative featuring a cyclopentanamine core substituted with a 2-phenylpropyl group. The compound’s structure combines a rigid cyclopentane ring with a flexible phenylpropyl chain, balancing lipophilicity and molecular bulk. Such features are critical in drug design, influencing bioavailability, receptor binding, and metabolic stability.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-(2-phenylpropyl)cyclopentanamine |
InChI |
InChI=1S/C14H21N/c1-12(13-7-3-2-4-8-13)11-15-14-9-5-6-10-14/h2-4,7-8,12,14-15H,5-6,9-11H2,1H3 |
InChI Key |
CURGVIKWEJTIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(2-phenylpropyl)cyclopentanamine with key analogs:
Key Observations :
- Lipophilicity : The target compound’s estimated XLogP3 (~3.5) is lower than the benzyloxy-substituted analog (4.6) but higher than the phenethyl derivative (2.9) , reflecting the 2-phenylpropyl group’s moderate hydrophobicity.
- Molecular Weight: this compound (203.33 g/mol) is smaller than the phenoxypropyl analog (325.4 g/mol) but larger than the butyl-propyl derivative (183.2 g/mol) . This impacts pharmacokinetics, as smaller molecules typically exhibit better diffusion rates.
- Hydrogen Bonding : The benzyloxy analog’s three hydrogen bond acceptors may enhance solubility compared to the target compound’s single acceptor.
Pharmacological Implications
- The 2-phenylpropyl group in the target compound may enhance hydrophobic interactions with nonpolar receptor pockets.
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, favoring oral or injectable administration. The free base form of this compound may require formulation adjustments for bioavailability.
- Structural Alerts : Beta-Methylfentanyl , while pharmacologically distinct (opioid activity), shares the phenylpropyl moiety, underscoring this group’s versatility in mediating receptor interactions.
Research Findings and Data Gaps
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